

Physical and chemical properties of Propylparaben-d4.

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Compound of Interest

Compound Name: Propylparaben-d4

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Propylparaben-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Propylparaben-d4**, a deuterated analog of the widely used antimicrobial preservative, Propylparaben. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. **Propylparaben-d4** serves as a crucial internal standard in pharmacokinetic and metabolic studies of Propylparaben due to its similar chemical behavior and distinct mass spectrometric signature. [\[1\]](#)[\[2\]](#)

Core Physical and Chemical Properties

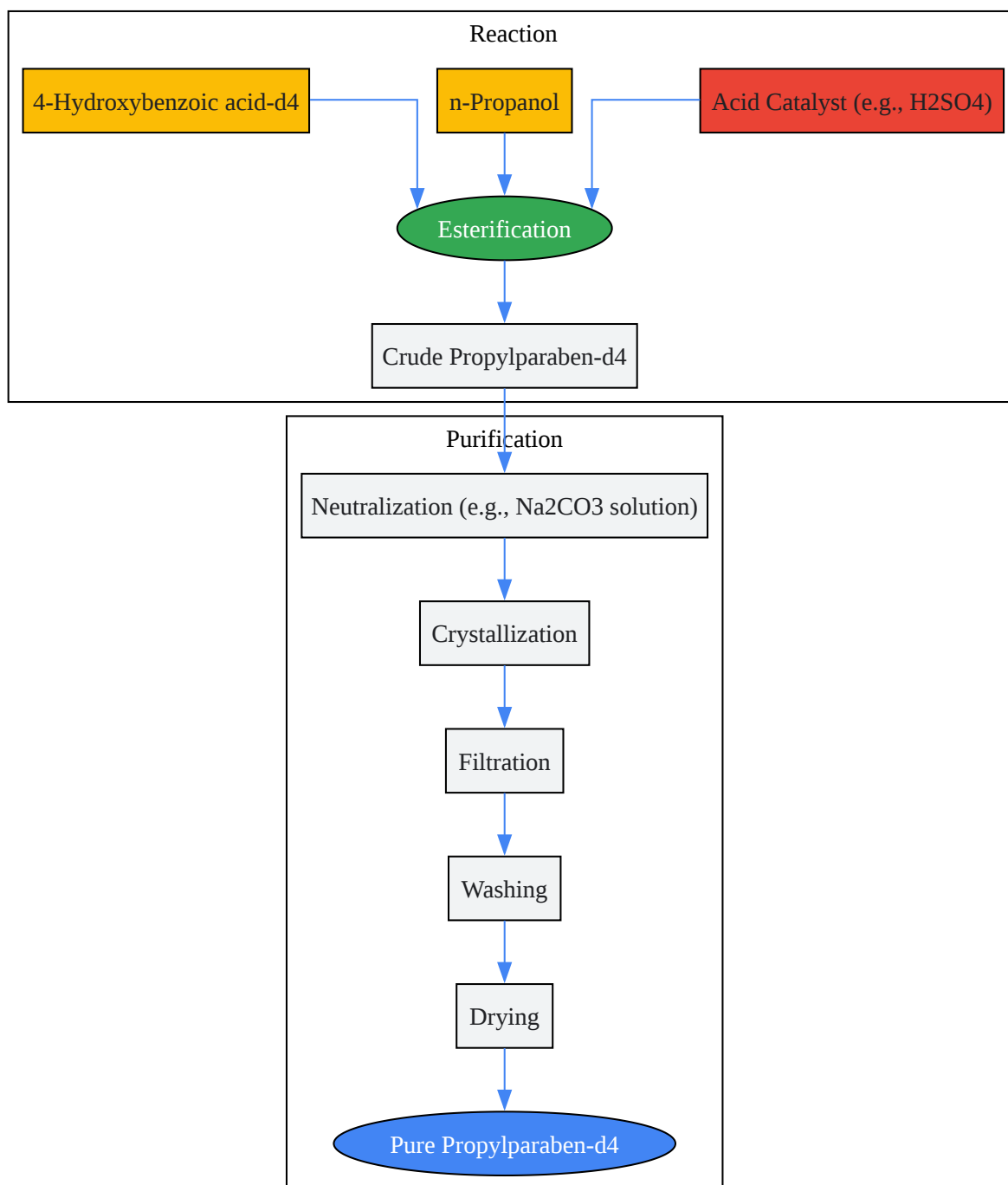
Propylparaben-d4, also known as 4-Hydroxybenzoic-2,3,5,6-D4 Acid Propyl Ester, is a stable, non-volatile compound.[\[1\]](#)[\[3\]](#) Its physical and chemical characteristics are summarized below. The data for melting point, boiling point, and solubility are based on its non-deuterated counterpart, Propylparaben, as these properties are not expected to differ significantly.

| Property | Value | Reference |
|--------------------------------|--|-----------|
| CAS Number | 1219802-67-1 | [1][3] |
| Molecular Formula | C ₁₀ H ₈ D ₄ O ₃ | [3] |
| Molecular Weight | 184.23 g/mol | [4] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 95-98 °C | [5] |
| Boiling Point | ~301 °C | [2] |
| Water Solubility | 463 mg/L at 20 °C | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone. | [6] |
| Purity (by HPLC) | >95% | [3] |

Synthesis and Purification

The synthesis of **Propylparaben-d4** typically involves the esterification of 4-hydroxybenzoic acid-d4 with n-propanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid.

A general synthetic workflow is outlined below:



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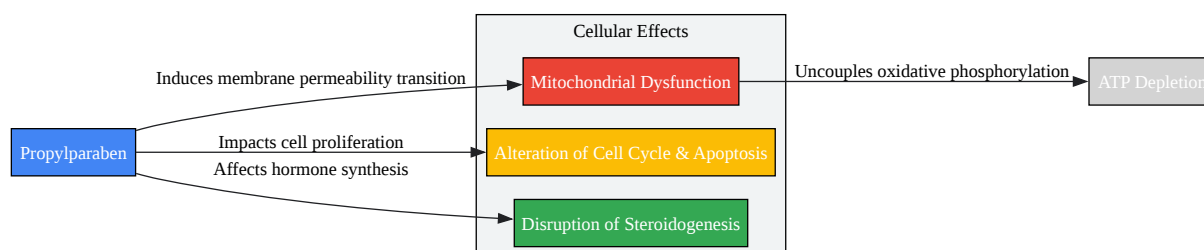
A generalized workflow for the synthesis and purification of **Propylparaben-d4**.

A detailed experimental protocol for a similar synthesis of the non-deuterated Propylparaben is as follows:

- Reaction Setup: p-Hydroxybenzoic acid is mixed with n-propanol and heated until dissolved. [6]
- Catalysis: Concentrated sulfuric acid is slowly added to the mixture. [6]
- Reflux: The reaction mixture is heated under reflux for approximately 8 hours. [6]
- Neutralization and Precipitation: After cooling, the reaction mixture is poured into a sodium carbonate solution to neutralize the acid and precipitate the crude product. [6]
- Purification: The crude product is purified by crystallization, followed by filtration, washing, and drying. [6]

Mechanism of Action of Propylparaben

Propylparaben-d4 is primarily used as an analytical standard to study the biological effects of Propylparaben. The antimicrobial and endocrine-disrupting activities of Propylparaben have been attributed to several mechanisms, as depicted below.



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Key mechanisms of action attributed to Propylparaben.

Propylparaben has been shown to induce mitochondrial dysfunction by promoting membrane permeability transition, which leads to mitochondrial depolarization and a subsequent depletion of cellular ATP through the uncoupling of oxidative phosphorylation.[1][7] Furthermore, it can disrupt the cell cycle and induce apoptosis, and it has been found to interfere with steroidogenesis, impacting hormone production.[2][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

Propylparaben-d4 is an ideal internal standard for the quantification of Propylparaben in various matrices, including cosmetics, pharmaceuticals, and biological samples. A typical reversed-phase HPLC method is detailed below.

| Parameter | Condition |
|------------------|---|
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |

Sample Preparation (for cosmetic creams):

- Accurately weigh approximately 0.5 g of the sample into a 50 mL volumetric flask.
- Add 1 mL of sulfuric acid (2 mol/L) and 30 mL of a suitable solvent (e.g., ethanol:water 90:10 v/v).
- Shake vigorously for 5 minutes to obtain a homogeneous suspension.

- Dilute to the mark with the solvent.
- Heat in a water bath at 60°C for 5 minutes to facilitate extraction.
- Cool and filter the solution through a 0.45 µm syringe filter prior to injection.[9]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for characterizing the thermal stability and purity of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC):

DSC can be used to determine the melting point and purity of **Propylparaben-d4**.

- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
- Typical Protocol:
 - Accurately weigh 2-5 mg of **Propylparaben-d4** into an aluminum pan.
 - Seal the pan and place it in the DSC instrument.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - The melting point is determined from the peak of the endothermic transition. Purity can be estimated from the shape of the melting peak.

Thermogravimetric Analysis (TGA):

TGA is employed to evaluate the thermal stability and decomposition profile of **Propylparaben-d4**.

- Principle: TGA measures the change in mass of a sample as a function of temperature or time.

- Typical Protocol:
 - Place a known weight of **Propylparaben-d4** (e.g., 5-10 mg) into a TGA sample pan.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
 - The temperature at which weight loss occurs indicates the onset of decomposition.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure and isotopic labeling of **Propylparaben-d4**. The ^1H NMR spectrum of **Propylparaben-d4** would be expected to show the absence of signals corresponding to the aromatic protons present in the non-deuterated form.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of **Propylparaben-d4** will be very similar to that of Propylparaben, showing characteristic absorptions for the hydroxyl, carbonyl, and ether functional groups.

Mass Spectrometry (MS):

Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of **Propylparaben-d4**. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. **Propylparaben-d4** is frequently used as an internal standard in LC-MS methods for the quantification of Propylparaben.[5]

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References

- 1. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propylparaben-d4 | CAS 1219802-67-1 | LGC Standards [lgcstandards.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 7. atamankimya.com [atamankimya.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
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